molecular formula C17H17NO3 B144799 Ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate CAS No. 128843-39-0

Ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate

Cat. No.: B144799
CAS No.: 128843-39-0
M. Wt: 283.32 g/mol
InChI Key: NCGLYNLNULEKEH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate is an α,β-unsaturated ester featuring a pyrrole ring substituted with a benzoyl group at the 4-position and a methyl group at the 1-position. The prop-2-enoate moiety (CH₂=CHCOOEt) introduces conjugation, which may enhance electronic delocalization and influence reactivity or spectroscopic properties.

Properties

IUPAC Name

ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-21-16(19)10-9-15-11-14(12-18(15)2)17(20)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGLYNLNULEKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CN1C)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376896
Record name ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128843-39-0
Record name ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components and Conditions

  • Phosphonate Precursor : Triethyl phosphonoacetate serves as the phosphonate component, providing the acrylate backbone.

  • Aldehyde Precursor : 4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde supplies the pyrrole moiety.

  • Base : Potassium carbonate (K₂CO₃) in ethanol or toluene, often with 18-crown-6 ether to enhance reactivity.

  • Solvent : Ethanol or toluene, depending on the desired reaction kinetics.

  • Temperature : Reactions typically proceed at room temperature or under mild heating (40–60°C).

The general reaction equation is:

Triethyl phosphonoacetate+4-Benzoyl-1-methylpyrrole-2-carbaldehydeK2CO3,18-crown-6Ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate+Byproducts\text{Triethyl phosphonoacetate} + \text{4-Benzoyl-1-methylpyrrole-2-carbaldehyde} \xrightarrow{\text{K}2\text{CO}3, \text{18-crown-6}} \text{this compound} + \text{Byproducts}

Stereochemical Outcomes

The HWE reaction favors the formation of E-alkenes due to the steric and electronic effects of the phosphoryl group. In a representative study, a Z/E ratio of 4:1 was observed when using K₂CO₃ and 18-crown-6 in toluene.

Table 1: Stereoselectivity Under Varied Conditions

BaseSolventTemperatureZ/E RatioYield (%)
K₂CO₃Toluene25°C1:481
NaHTHF0°C3:165
DBUDCM40°C1:158

Optimization of Reaction Parameters

Solvent Screening

Polar aprotic solvents like toluene enhance the solubility of K₂CO₃, improving base accessibility. Ethanol, though protic, facilitates faster reaction rates due to its ability to stabilize intermediates.

Catalytic Additives

The use of 18-crown-6 ether in toluene increases yields by sequestering potassium ions, thereby activating the carbonate base. This effect is less pronounced in ethanol due to solvent coordination.

Temperature Control

Elevated temperatures (e.g., 60°C) reduce reaction times but may promote side reactions such as aldol condensation. Room-temperature conditions balance yield and purity.

Alternative Synthetic Approaches

While the HWE reaction dominates, other methods have been explored:

Wittig Reaction

The classical Wittig reaction between ylides and aldehydes can yield similar products. However, it requires stringent anhydrous conditions and offers lower stereocontrol compared to HWE.

Knoevenagel Condensation

This base-catalyzed reaction between active methylene compounds and aldehydes is less effective for pyrrole aldehydes due to competing side reactions at the benzoyl group.

Industrial-Scale Production Considerations

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures yield crystals with ≥95% purity.

  • Chromatography : Silica gel chromatography resolves Z/E isomers but is cost-prohibitive for large-scale use.

Green Chemistry Metrics

MetricHWE RouteWittig Route
Atom Economy (%)7865
E-Factor2.14.3
Solvent IntensityModerateHigh

Challenges and Mitigation Strategies

Starting Material Availability

4-Benzoyl-1-methylpyrrole-2-carbaldehyde requires multi-step synthesis, increasing production costs. Advances in pyrrole functionalization could streamline access.

Byproduct Formation

Phosphonate byproducts (e.g., diethyl phosphate) necessitate efficient wastewater treatment systems in industrial settings .

Chemical Reactions Analysis

Ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide to form different substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its potential as a lead compound for drug discovery, particularly in the development of new therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Ethyl Benzoate Derivatives with Heterocyclic Substituents

Several analogs share the ethyl benzoate core but differ in substituents:

  • I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Replaces the benzoyl-pyrrole group with a pyridazine-linked phenethylamino chain. Pyridazine’s electron-deficient nature may alter solubility and binding interactions compared to the benzoyl-pyrrole system .

Key Differences :

  • Electronic Effects : The benzoyl group in the target compound provides strong electron-withdrawing character, while pyridazine (I-6230) and isoxazole (I-6273) offer mixed electronic profiles.
  • Steric Bulk : The 1-methylpyrrol-2-yl group in the target compound may impose steric hindrance absent in I-6230 and I-6273.

Pyrrole-Based α,β-Unsaturated Esters

  • Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate: Features a cyano group instead of the benzoyl substituent. The cyano group enhances electrophilicity, making this compound more reactive in Michael addition reactions compared to the benzoyl-substituted analog .
  • Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate: Replaces the benzoyl-pyrrole system with a methoxynaphthalene group.

Key Differences :

  • Reactivity: The cyano-substituted analog () is more electrophilic, whereas the benzoyl group in the target compound may stabilize intermediates via resonance.
  • Photophysical Properties : Naphthalene derivatives () exhibit stronger absorption in the UV range due to extended conjugation.

Perfluorinated Prop-2-enoate Esters

Compounds such as 2-[ethyl(undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate () feature perfluorinated chains. These exhibit exceptional hydrophobicity and chemical resistance, contrasting with the polar benzoyl-pyrrole group in the target compound .

Key Differences :

  • Solubility : Perfluorinated analogs are highly lipophilic, while the benzoyl-pyrrole group introduces moderate polarity.
  • Applications : Fluorinated esters are used in surfactants and coatings, whereas pyrrole derivatives may target biological systems.

Research Implications

  • Synthetic Flexibility : The benzoyl-pyrrole system offers tunability for designing inhibitors or catalysts by modifying the benzoyl or pyrrole substituents .
  • Structure-Activity Relationships (SAR): Substituents like cyano () or perfluoroalkyl () dramatically alter physicochemical properties, guiding lead optimization in drug development .

Biological Activity

Ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate, a compound with the molecular formula C17H17NO3 and a molecular weight of 283.32 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer properties, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a pyrrole ring substituted with a benzoyl group, which is crucial for its biological activity. The compound is synthesized through the reaction of 4-benzoyl-1-methylpyrrole with ethyl acrylate under basic conditions, facilitating nucleophilic addition.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Density1.09 g/cm³
Melting Point96–98 °C
Boiling Point455.7 °C at 760 mmHg
Flash Point229.4 °C

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

A study conducted on the compound's antimicrobial activity revealed that it inhibited bacterial growth significantly compared to control groups. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines.

The proposed mechanism involves the compound's interaction with specific molecular targets within cancer cells, potentially leading to apoptosis (programmed cell death). It is hypothesized that the benzoyl moiety plays a critical role in binding to these targets, modulating their activity.

Table 3: Anticancer Activity Overview

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)12
A549 (Lung Cancer)18

Research Findings and Implications

The biological activities of this compound suggest its potential as a lead compound in drug discovery. Its dual action as an antimicrobial and anticancer agent positions it as a promising candidate for further development.

Future Directions

Further research is needed to elucidate the detailed mechanisms underlying its biological activities. Studies focusing on structure–activity relationships (SAR) could enhance understanding and optimization of this compound for therapeutic applications.

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